molecular formula C5H9ClFNO3 B2890064 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride CAS No. 2361634-72-0

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

Cat. No.: B2890064
CAS No.: 2361634-72-0
M. Wt: 185.58
InChI Key: TYVHRBMSNOAWFL-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C5H8ClFNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via nucleophilic substitution reactions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Acetic Acid Derivatization: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the free acid.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Diethylaminosulfur trifluoride (DAST), nucleophiles like amines or thiols

    Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

    Esterification: Esters

Scientific Research Applications

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Potential applications in drug discovery and development. Its structural features may confer specific biological activities, making it a candidate for therapeutic agents.

    Industry: Used in the production of fine chemicals and intermediates. Its unique properties may be exploited in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring may confer stability and rigidity to the molecule. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(3-hydroxyazetidin-3-yl)propanoic acid
  • 2-Fluoro-2-(3-hydroxyazetidin-3-yl)butanoic acid
  • 2-Fluoro-2-(3-hydroxyazetidin-3-yl)pentanoic acid

Comparison

Compared to its analogs, 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups. The presence of the fluorine atom can significantly alter its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions. The azetidine ring provides a rigid and constrained structure, which can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and modification, making it a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVHRBMSNOAWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(C(=O)O)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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